molecular formula C6H3ClN2O3 B8507725 5-Nitronicotinoyl chloride CAS No. 2013-72-1

5-Nitronicotinoyl chloride

Cat. No. B8507725
CAS RN: 2013-72-1
M. Wt: 186.55 g/mol
InChI Key: SNTAEXWRLPBFLM-UHFFFAOYSA-N
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Patent
US04053608

Procedure details

In 10 ml of dimethylformamide was dissolved 0.29 g of acetamide, and to this solution was added 0.24 g of NaH (mineral oil 50%). The mixture was then stirred at room temperature for 2 hours. To the mixture was added 0.93 g of 5-nitronicotinic acid chloride, and this was stirred overnight at room temperature. The solvent was evaporated under reduced pressure. The obtained residue was, after addition of water, extracted with ethyl acetate. The extract was dried over sodium sulfate and evaporated to remove the solvent. The obtained product was purified on a silica gel column and recrystallized from ethyl acetate - petroleum ether to give 0.07 g of the desired compound melting at 162° - 163° C.
Name
Quantity
0.24 g
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step Two
Quantity
0.29 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH2:4])(=[O:3])[CH3:2].[H-].[Na+].[N+:7]([C:10]1[CH:11]=[N:12][CH:13]=[C:14]([CH:18]=1)[C:15](Cl)=[O:16])([O-:9])=[O:8]>CN(C)C=O>[C:1]([NH:4][C:15](=[O:16])[C:14]1[CH:18]=[C:10]([N+:7]([O-:9])=[O:8])[CH:11]=[N:12][CH:13]=1)(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.24 g
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.93 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NC=C(C(=O)Cl)C1
Step Three
Name
Quantity
0.29 g
Type
reactant
Smiles
C(C)(=O)N
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
this was stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
after addition of water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The obtained product was purified on a silica gel column
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate - petroleum ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)NC(C1=CN=CC(=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.07 g
YIELD: CALCULATEDPERCENTYIELD 6.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.